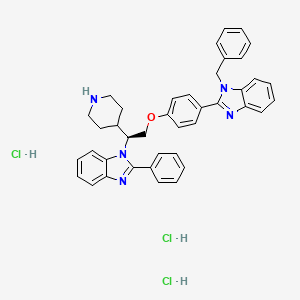

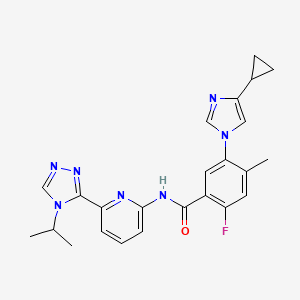

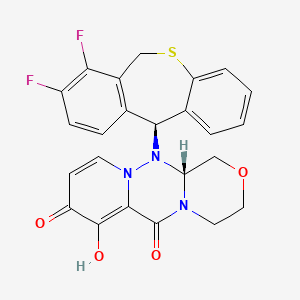

![molecular formula C19H25Cl3N2O4S B560212 N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B560212.png)

N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate d'AM 92016 est un bloqueur spécifique du courant potassique redresseur. Il retarde les canaux potassiques redresseurs, repolarisant la membrane et limitant ainsi la durée des impulsions nerveuses . Ce composé est principalement utilisé dans la recherche scientifique pour sa capacité à moduler les canaux ioniques, en particulier dans les études relatives aux fonctions cardiovasculaires et neurologiques .

Mécanisme D'action

Target of Action

AM 92016 Hydrochloride primarily targets the rectifier potassium current (IK) . The IK is a type of potassium ion channel that plays a crucial role in resetting the resting potential and shaping the action potential in cells .

Mode of Action

AM 92016 Hydrochloride acts as a specific blocker of the IK . It delays the rectifier potassium channel, leading to the repolarization of the membrane . This action restricts the duration of the nerve impulse .

Biochemical Pathways

The primary biochemical pathway affected by AM 92016 Hydrochloride is the potassium ion channel pathway . By blocking the IK, it alters the flow of potassium ions, which can affect various cellular processes, including nerve impulse transmission .

Result of Action

The blocking of the IK by AM 92016 Hydrochloride leads to an increase in the action potential duration . This results in significant changes at the molecular and cellular levels, including alterations in heart rate and blood pressure .

Analyse Biochimique

Biochemical Properties

AM 92016 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the delayed rectifier potassium current (IK). This inhibition affects the repolarization phase of the action potential in neurons and cardiac cells. The compound interacts with potassium channels, specifically targeting the IK current, which is essential for maintaining the resting membrane potential and shaping the action potential . By blocking these channels, AM 92016 Hydrochloride prolongs the action potential duration, thereby influencing the excitability of cells.

Cellular Effects

AM 92016 Hydrochloride has profound effects on various cell types, particularly neurons and cardiac cells. In neurons, it delays the repolarization phase, leading to prolonged action potentials. This can affect neurotransmitter release and synaptic transmission. In cardiac cells, the compound’s inhibition of IK channels results in extended action potential duration, which can influence heart rate and rhythm . Additionally, AM 92016 Hydrochloride impacts cell signaling pathways, gene expression, and cellular metabolism by altering the ionic balance within cells.

Molecular Mechanism

The molecular mechanism of AM 92016 Hydrochloride involves its binding to the potassium channels, specifically the delayed rectifier potassium current (IK). By binding to these channels, the compound inhibits their activity, preventing the efflux of potassium ions during the repolarization phase of the action potential . This inhibition leads to prolonged action potentials and altered cellular excitability. The compound does not exhibit any β-adrenoceptor blocking activity, making it a selective inhibitor of potassium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AM 92016 Hydrochloride have been observed to change over time. The compound is stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that AM 92016 Hydrochloride can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include sustained changes in action potential duration and cellular excitability.

Dosage Effects in Animal Models

The effects of AM 92016 Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits IK channels without causing significant adverse effects. At higher doses, AM 92016 Hydrochloride can induce toxic effects, including arrhythmias and altered cardiovascular function . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a dose-dependent response.

Metabolic Pathways

AM 92016 Hydrochloride is involved in metabolic pathways related to potassium ion regulation. The compound interacts with enzymes and cofactors that modulate potassium channel activity. By inhibiting IK channels, AM 92016 Hydrochloride affects the metabolic flux of potassium ions, leading to changes in intracellular potassium levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, AM 92016 Hydrochloride is transported and distributed primarily through passive diffusion. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization within cells is influenced by its affinity for potassium channels, leading to its accumulation in regions with high potassium channel activity.

Subcellular Localization

AM 92016 Hydrochloride is primarily localized in the plasma membrane, where it exerts its inhibitory effects on potassium channels. The compound’s activity is influenced by its subcellular localization, as it targets specific compartments or organelles involved in potassium ion regulation . Post-translational modifications and targeting signals may also play a role in directing AM 92016 Hydrochloride to its site of action.

Méthodes De Préparation

La synthèse du chlorhydrate d'AM 92016 implique plusieurs étapes, notamment la réaction du méthanesulfonamide avec le 4-(3-(2-(3,4-dichlorophényl)éthyl)méthylamino)-2-hydroxypropoxy)phényl. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle précis de la température et du pH . Les méthodes de production industrielles sont similaires, mais adaptées à des quantités plus importantes, garantissant une pureté élevée et une cohérence du produit final .

Analyse Des Réactions Chimiques

Le chlorhydrate d'AM 92016 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Applications De Recherche Scientifique

Le chlorhydrate d'AM 92016 a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme outil pour étudier le comportement et les interactions des canaux ioniques.

Biologie : Aide à comprendre les rôles physiologiques des canaux potassiques dans différents types de cellules.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans le traitement des arythmies et d'autres affections cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les canaux ioniques.

Mécanisme d'action

Le chlorhydrate d'AM 92016 exerce ses effets en bloquant les canaux potassiques redresseurs. Cette action retarde la repolarisation de la membrane, limitant ainsi la durée des impulsions nerveuses. Les cibles moléculaires comprennent des canaux potassiques spécifiques, et les voies impliquées sont principalement liées au transport ionique et à la régulation du potentiel membranaire .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'AM 92016 est unique dans sa spécificité pour les canaux potassiques redresseurs. Des composés similaires incluent :

Chlorhydrate d'amiodarone : Un médicament antiarythmique qui affecte également les canaux potassiques mais a une gamme plus large de cibles.

Ropivacaïne : Un anesthésique local qui affecte les canaux sodiques en plus des canaux potassiques.

Ifenprodil : Un antagoniste sélectif des récepteurs NMDA qui interagit également avec les canaux potassiques.

Propriétés

IUPAC Name |

N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24Cl2N2O4S.ClH/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOARFPCQOBODS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

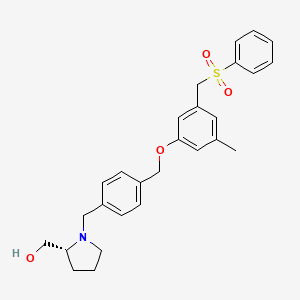

![(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B560135.png)

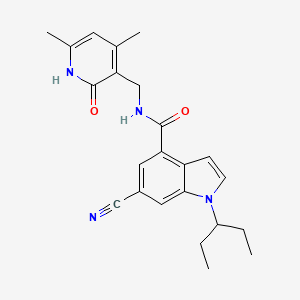

![1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride](/img/structure/B560138.png)

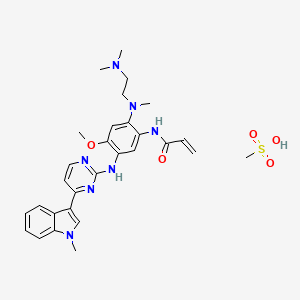

![7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride](/img/structure/B560143.png)